molecular formula C16H18O B14638146 Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- CAS No. 52528-32-2

Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-

Katalognummer: B14638146
CAS-Nummer: 52528-32-2
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: NKWTXASMNZHMLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[311]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- is a complex organic compound with a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: A closely related compound with a similar bicyclic structure.

    Norinone: Another compound with a similar core structure but different functional groups.

    Nopinone: Shares the bicyclic framework but differs in the substituents attached to the ring.

Uniqueness

Bicyclo[31

Eigenschaften

CAS-Nummer

52528-32-2

Molekularformel

C16H18O

Molekulargewicht

226.31 g/mol

IUPAC-Name

3-benzylidene-6,6-dimethylbicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C16H18O/c1-16(2)13-9-12(15(17)14(16)10-13)8-11-6-4-3-5-7-11/h3-8,13-14H,9-10H2,1-2H3

InChI-Schlüssel

NKWTXASMNZHMLU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CC1C(=O)C(=CC3=CC=CC=C3)C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.